2-(4-Chloro-3-methoxyphenyl)propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
JVPLWEQTNIIEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chloro 3 Methoxyphenyl Propanoic Acid and Analogs
Established Reaction Pathways for Arylpropanoic Acids
The synthesis of 2-arylpropanoic acids, a class of compounds with significant pharmaceutical importance, has been extensively studied. Several general methods have been developed and refined over the years, each with its own advantages and limitations. These pathways can be broadly categorized into carboxylation and ester hydrolysis approaches, palladium-catalyzed reactions for carbon-carbon bond formation, and Friedel-Crafts acylation followed by reduction.
Carboxylation and Ester Hydrolysis Approaches
Carboxylation of a suitable precursor is a direct method for introducing the carboxylic acid functionality. One common approach involves the use of Grignard reagents. In this method, an aryl halide is converted into an organomagnesium compound (Grignard reagent), which then reacts with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. The main limitation of this method is the incompatibility of Grignard reagents with acidic functional groups like hydroxyl or amino groups in the starting material.
| Reaction | Description | Key Reagents | Ref. |
| Grignard Carboxylation | Conversion of an aryl halide to a Grignard reagent, followed by reaction with CO2 and acidic workup. | Mg, CO2, H3O+ | |
| Ester Hydrolysis (Saponification) | Conversion of an ester to a carboxylate salt using a base, followed by acidification. | NaOH or KOH, H3O+ | mdpi.comgoogle.com |
| Acid-Catalyzed Ester Hydrolysis | Reversible hydrolysis of an ester to a carboxylic acid and an alcohol, catalyzed by a strong acid. | H3O+, heat | google.commdpi.com |
Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2-arylpropanoic acids. These methods offer high efficiency and functional group tolerance. A notable example is the palladium-catalyzed carbonylation of 1-arylethanols. orgsyn.org This reaction introduces a carbonyl group and can be performed with high regioselectivity.
Another versatile approach involves a two-step, one-pot procedure that combines a Heck reaction with a subsequent hydroxycarbonylation. orgsyn.orgnih.gov In this sequence, an aryl bromide is first coupled with ethylene (B1197577) in a Heck reaction to form a styrene (B11656) derivative. Without isolation, the resulting styrene is then subjected to hydroxycarbonylation to yield the 2-arylpropanoic acid. orgsyn.orgnih.gov This tandem process, often utilizing the same palladium catalyst for both steps, provides an efficient route to a variety of 2-arylpropanoic acids. orgsyn.org
| Reaction | Description | Catalyst System | Key Reagents | Ref. |
| Carbonylation of 1-Arylethanols | Direct carbonylation of a benzylic alcohol to the corresponding carboxylic acid. | Palladium complex | CO | orgsyn.org |
| Heck-Hydroxycarbonylation | A one-pot, two-step sequence involving a Heck reaction of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene. | Pd(OAc)2, phosphine (B1218219) ligand | Ethylene, CO, H2O | orgsyn.orgnih.gov |
Friedel-Crafts Acylation Followed by Reduction
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing 2-arylpropanoic acids, an appropriately substituted benzene (B151609) derivative can be acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form an aryl ketone. For the synthesis of 2-(4-Chloro-3-methoxyphenyl)propanoic acid, the starting material would be 2-chloro-1-methoxybenzene, which would be acylated with propanoyl chloride.
The resulting propiophenone (B1677668) can then be converted to the desired propanoic acid through various reduction methods. One common method is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which reduces the ketone directly to an alkane. However, for the synthesis of the target molecule, a more nuanced approach is required to convert the ketone to a carboxylic acid with an additional carbon. The Willgerodt-Kindler reaction offers a solution by converting an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.
| Reaction | Description | Key Reagents | Ref. |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring. | Acyl halide/anhydride, Lewis acid (e.g., AlCl3) | |
| Willgerodt-Kindler Reaction | Conversion of an aryl alkyl ketone to a terminal thioamide, followed by hydrolysis to the carboxylic acid. | Sulfur, amine (e.g., morpholine), then H3O+ |
Strategies for Introducing Chloro and Methoxy (B1213986) Substituents
The regioselective introduction of chlorine and methoxy groups onto the benzene ring is a critical aspect of the synthesis of this compound. The directing effects of these substituents in electrophilic aromatic substitution reactions must be carefully considered. A methoxy group is an ortho-, para-directing activator, while a chloro group is an ortho-, para-directing deactivator.
A common strategy involves starting with a precursor that already contains one or both of these substituents in the desired orientation. For instance, starting with 3-methoxyphenol, a Friedel-Crafts acylation would likely occur at the position para to the hydroxyl group and ortho to the methoxy group. Subsequent chlorination would then need to be controlled to achieve the desired 4-chloro substitution. Alternatively, starting with a molecule like 4-chloro-3-methoxyaniline (B81333) allows for the amino group to be converted to other functionalities via diazotization reactions.
The synthesis of the key intermediate, 3-chloro-4-methoxyacetophenone, can be achieved through the oxychlorination of 4-methoxyacetophenone using reagents like ammonium (B1175870) chloride and oxone. Another route involves the Friedel-Crafts acylation of 2-chloroanisole (B146271) with acetyl chloride in the presence of aluminum chloride.
Development of Novel Synthetic Routes
The development of novel and efficient synthetic routes for complex molecules like this compound is an ongoing area of research. A plausible and efficient novel route can be designed by combining established reactions in a new sequence.
One such proposed route begins with the commercially available 2-chloroanisole.
Friedel-Crafts Acylation: 2-chloroanisole undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the propionyl group at the position para to the methoxy group, yielding 1-(4-chloro-3-methoxyphenyl)propan-1-one.
Willgerodt-Kindler Reaction: The resulting ketone is then subjected to the Willgerodt-Kindler reaction. This involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form the corresponding thiomorpholide.
Hydrolysis: The thiomorpholide is subsequently hydrolyzed under acidic or basic conditions to yield the final product, this compound.
This multi-step synthesis leverages well-established reactions to construct the target molecule from a simple starting material. Each step is known to proceed with good to excellent yields for similar substrates.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | 2-Chloroanisole | Propanoyl chloride, AlCl3 | 1-(4-Chloro-3-methoxyphenyl)propan-1-one |
| 2 | Willgerodt-Kindler Reaction | 1-(4-Chloro-3-methoxyphenyl)propan-1-one | Sulfur, Morpholine | 2-(4-Chloro-3-methoxyphenyl)-1-morpholino-1-thioxoethane |
| 3 | Hydrolysis | 2-(4-Chloro-3-methoxyphenyl)-1-morpholino-1-thioxoethane | H3O+ or OH- | This compound |
Principles of Green Chemistry in Related Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and improve sustainability. In the context of synthesizing this compound and its analogs, several green chemistry principles can be incorporated.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed reactions, such as carbonylation, often exhibit high atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or conducting reactions in solvent-free conditions.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed reactions are a prime example. The development of recyclable catalysts further enhances the greenness of a process.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
By considering these principles, chemists can develop more environmentally benign and economically viable synthetic routes for this compound and other valuable chemical compounds.
Stereochemical Investigations Pertaining to 2 4 Chloro 3 Methoxyphenyl Propanoic Acid and Chiral Analogs
Enantioselective Synthesis Techniques
The synthesis of single enantiomers of 2-(4-chloro-3-methoxyphenyl)propanoic acid is of significant interest. Several strategies have been developed to achieve high enantioselectivity.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. For 2-arylpropanoic acids, this often involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can afford high enantiomeric excesses (ee) of the desired product. For instance, chiral Rh-NMDPP catalysts have been used for the asymmetric hydrogenation of (E)-β-methylcinnamic acid to produce 3-phenylbutanoic acid with moderate enantioselectivity. acs.org More recently, highly efficient asymmetric hydrogenation of β-aryl alkylidene malonates has been achieved using a site-specifically tailored chiral spiro iridium catalyst, yielding chiral malonate esters with up to 99% ee. acs.org While not specific to this compound, these methods demonstrate the potential of asymmetric hydrogenation for the synthesis of enantiomerically pure 2-arylpropanoic acids.
A study on the asymmetric hydrogenation of atropic acid over cinchona-modified Pd/Fe2O3 catalysts also showed promise for producing α-arylpropanoic acids with high enantioselectivity. tandfonline.com Another approach involves the asymmetric hydrovinylation of vinyl arenes, which can be transformed into 2-arylpropionic acids with excellent yields and enantioselectivities (>97% ee). nih.gov
Enzymatic Hydrolysis for Chiral Precursors
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. The hydrolase-catalyzed kinetic resolution of racemic esters is a common strategy. In this approach, an enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For example, the hydrolysis of ethyl esters of fluorinated 3-arylcarboxylic acids using esterases and hydrolases has been shown to produce (S)-carboxylic acids and unreacted (R)-esters with high yields and enantiomeric purity. mdpi.com Lipases, such as Amano PS from Burkholderia cepacia, have demonstrated excellent selectivity in the hydrolysis of fluorinated aromatic compounds. mdpi.com This technique can be applied to the resolution of racemic esters of this compound to obtain the desired enantiomer.
Sharpless Asymmetric Dihydroxylation in Related Systems
The Sharpless asymmetric dihydroxylation is a versatile method for the enantioselective synthesis of vicinal diols from alkenes. alfa-chemistry.comwikipedia.orgnih.gov This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand. wikipedia.orgnih.gov While not a direct method for synthesizing this compound, it can be used to create chiral intermediates that can be further converted to the target molecule. nih.gov The choice of the chiral ligand, either (DHQ)2-PHAL (AD-mix-α) or (DHQD)2-PHAL (AD-mix-β), determines which face of the alkene is dihydroxylated, leading to the formation of the corresponding enantiomeric diol. wikipedia.orgyale.edu The resulting chiral diols are valuable synthetic intermediates in organic synthesis. wikipedia.org
| Technique | Precursor | Catalyst/Enzyme | Product | Enantioselectivity |
| Asymmetric Hydrogenation | β-aryl alkylidene malonates | Chiral spiro iridium catalyst | Chiral malonate esters | Up to 99% ee acs.org |
| Asymmetric Hydrogenation | Atropic acid | Cinchona-modified Pd/Fe2O3 | α-arylpropanoic acids | High |
| Enzymatic Hydrolysis | Racemic ethyl esters of fluorinated 3-arylcarboxylic acids | Amano PS lipase | (S)-carboxylic acids and (R)-esters | High |
| Sharpless Asymmetric Dihydroxylation | Alkenes | Osmium tetroxide and chiral quinine ligand | Vicinal diols | High |
Chiral Resolution Methods
When an enantioselective synthesis is not feasible, racemic mixtures of this compound can be separated into their individual enantiomers through chiral resolution. One common method is fractional crystallization of diastereomeric salts formed with a chiral resolving agent. Another powerful technique is chiral high-performance liquid chromatography (HPLC). For instance, the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was achieved on an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov
Implications of Stereochemistry in Research Outcomes
The stereochemistry of 2-arylpropanoic acids has profound implications for their biological activity. Often, one enantiomer is significantly more active or has a different pharmacological profile than the other. For example, in the case of many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropanoic acid class, the (S)-enantiomer is the active form. Therefore, the use of a single, active enantiomer can lead to a better therapeutic index, with reduced side effects and a lower required dose. Understanding and controlling the stereochemistry of this compound and its analogs is therefore essential for the development of safe and effective chemical agents.
Spectroscopic and Structural Elucidation of 2 4 Chloro 3 Methoxyphenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(4-Chloro-3-methoxyphenyl)propanoic acid can be determined.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.
Aromatic Protons: The three protons on the substituted benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Due to the substitution pattern, they will likely present as a complex splitting pattern. The proton at the 5-position, situated between the chloro and methoxy (B1213986) groups, is expected to be a doublet. The proton at the 2-position, adjacent to the propanoic acid chain, would likely appear as a doublet, and the proton at the 6-position as a doublet of doublets.
Methine Proton: The proton on the chiral carbon of the propanoic acid chain (CH) is expected to resonate as a quartet, coupled to the adjacent methyl protons. This signal would typically be found in the range of δ 3.5-4.0 ppm.
Methyl Protons: The three protons of the methyl group (CH₃) on the propanoic acid chain will appear as a doublet, coupled to the methine proton, likely in the region of δ 1.4-1.6 ppm.
Methoxy Protons: The three protons of the methoxy group (OCH₃) will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (COOH) is often broad and can appear over a wide range of the spectrum, typically between δ 10.0 and 13.0 ppm. Its position and sharpness can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is characteristically found in the downfield region of the spectrum, typically between δ 170 and 185 ppm.
Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chloro and methoxy substituents, as well as the carbon attached to the propanoic acid side chain, will have distinct chemical shifts influenced by the electronic effects of these groups.
Methine Carbon: The chiral carbon of the propanoic acid chain (CH) is expected to appear in the range of δ 40-50 ppm.
Methoxy Carbon: The carbon of the methoxy group (OCH₃) will give a signal around δ 55-60 ppm.
Methyl Carbon: The methyl carbon (CH₃) of the propanoic acid moiety will be observed in the upfield region of the spectrum, typically between δ 15 and 25 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (H-2, H-5, H-6) | 6.8 - 7.4 | m |
| Methine (CH) | 3.6 - 3.8 | q |
| Methoxy (OCH₃) | ~3.9 | s |
| Methyl (CH₃) | 1.4 - 1.6 | d |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 175 - 180 |
| Aromatic (C-1) | ~140 |
| Aromatic (C-2) | ~112 |
| Aromatic (C-3) | ~156 |
| Aromatic (C-4) | ~122 |
| Aromatic (C-5) | ~128 |
| Aromatic (C-6) | ~130 |
| Methine (CH) | 45 - 50 |
| Methoxy (OCH₃) | ~56 |
| Methyl (CH₃) | 18 - 22 |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula of C₁₀H₁₁ClO₃.
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of the carboxylic acid group: A significant fragment would be observed corresponding to the loss of the COOH radical (45 Da), resulting in a [M-45]⁺ ion.
Decarboxylation: Loss of a CO₂ molecule (44 Da) from the molecular ion can also occur.
Cleavage of the propanoic acid side chain: Fragmentation of the C-C bond between the aromatic ring and the propanoic acid side chain can lead to the formation of a chloromethoxybenzyl cation.
Loss of the methoxy group: A fragment corresponding to the loss of a methoxy radical (·OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from fragment ions is also possible.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 214/216 | [M]⁺ (Molecular ion) |
| 169/171 | [M - COOH]⁺ |
| 155/157 | [M - CH(CH₃)COOH]⁺ |
| 127 | [C₇H₄ClO]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the chemical bonds within a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from strong hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.
C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. Key expected Raman signals include:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is often a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be visible.
C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.
C-Cl Stretch: The C-Cl bond will also give rise to a signal in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak |
| Aromatic C-H stretch | 3000-3100 (medium) | Medium |
| Aliphatic C-H stretch | 2850-3000 (medium) | Medium |
| C=O stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) | Medium |
| Aromatic C=C stretch | 1450-1600 (medium-weak) | Strong |
| C-O stretch | 1210-1320 (strong) | Medium |
| C-Cl stretch | 600-800 (medium) | Strong |
Advanced X-ray Diffraction Studies for Solid-State Structure Determination
As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. However, if suitable crystals could be grown, this technique would provide the most definitive structural information in the solid state.
X-ray crystallography would allow for the precise determination of:
Bond lengths and angles: Providing exact measurements of all bonds within the molecule.
Conformation: Revealing the three-dimensional arrangement of the atoms and the torsion angles, particularly of the propanoic acid side chain relative to the phenyl ring.
Intermolecular interactions: Detailing the hydrogen bonding network, which for carboxylic acids typically involves the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups. Other intermolecular interactions, such as π-π stacking of the aromatic rings or halogen bonding involving the chlorine atom, could also be identified.
Crystal packing: Elucidating how the molecules are arranged in the crystal lattice.
Studies on related crystalline forms of substituted phenylpropanoic acids often reveal the formation of hydrogen-bonded dimers. The specific packing arrangement would be influenced by the steric and electronic effects of the chloro and methoxy substituents on the phenyl ring.
Computational Chemistry and Theoretical Investigations of 2 4 Chloro 3 Methoxyphenyl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. DFT methods, such as those utilizing the B3LYP functional with a 6-311++G(d,p) basis set, offer a balance of computational cost and accuracy for studying organic molecules like 2-(4-Chloro-3-methoxyphenyl)propanoic acid. researchgate.netnih.govnih.gov These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. google.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy. researchgate.net
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound
This table presents hypothetical, yet representative, optimized bond lengths and angles calculated at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (carbonyl) | 1.21 Å |
| C-O (hydroxyl) | 1.35 Å | |
| O-H (hydroxyl) | 0.97 Å | |
| C-Cl | 1.75 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angles | O=C-O (carboxyl) | 123.5° |
| C-O-H (hydroxyl) | 107.0° | |
| C-C-Cl (aromatic) | 119.5° | |
| C-C-O (methoxy) | 118.0° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.netactascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. malayajournal.org
Table 2: Calculated Frontier Molecular Orbital Properties
This table contains representative theoretical values for FMO analysis.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.75 | Electron-donating ability |
| ELUMO | -1.50 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.25 | High chemical stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and relative polarity of a molecule. malayajournal.orgacadpubl.eu An MEP map displays the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).
These maps are crucial for predicting how a molecule will interact with other chemical species, including electrophiles, nucleophiles, and biological receptors. malayajournal.org For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, indicating these are prime sites for electrophilic attack. mdpi.com Conversely, the hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it a likely site for nucleophilic attack. libretexts.org
Prediction of Spectroscopic Properties
Computational methods, especially DFT, can accurately predict various spectroscopic properties, which is essential for structural characterization. nih.govnih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) can aid in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and electronic absorption spectra (UV-Vis) can be calculated to support experimental findings and provide a more complete picture of the molecule's structure and electronic transitions. nih.govaalto.fi
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
This table shows a hypothetical comparison of calculated and experimental vibrational frequencies.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3105 | 3300-2500 |
| C=O stretch | Carboxylic Acid | 1715 | 1725-1700 |
| C-O stretch | Methoxy (B1213986) Group | 1255 | 1275-1200 |
| C-Cl stretch | Chloro-Aromatic | 790 | 850-550 |
Thermochemical and Reaction Mechanism Studies
Quantum chemical calculations are used to determine key thermodynamic properties of molecules, such as standard enthalpies of formation, entropies, and Gibbs free energies. researchgate.netnsf.gov This thermochemical data is vital for understanding the stability of this compound and predicting the feasibility and energy profiles of chemical reactions it may undergo. nih.gov
For instance, by calculating the energies of reactants, transition states, and products, computational methods can elucidate reaction mechanisms, such as those involved in its synthesis or metabolic degradation. researchgate.net This provides insights into reaction kinetics and helps rationalize experimental observations.
Table 4: Hypothetical Thermochemical Parameters at 298.15 K
| Parameter | Symbol | Predicted Value |
| Enthalpy of Formation | ΔHf° | -550.2 kJ/mol |
| Standard Entropy | S° | 430.5 J/(mol·K) |
| Gibbs Free Energy of Formation | ΔGf° | -425.8 kJ/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical basis for understanding how a molecule's chemical structure relates to its biological activity. researchgate.net This approach is particularly relevant for phenylpropanoic acid derivatives, many of which are known for their anti-inflammatory properties. nih.govnih.gov
In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related compounds, including this compound. nih.gov These descriptors, derived from computational methods, are then correlated with experimentally measured biological activity using statistical methods. zsmu.edu.ua The resulting QSAR model can be expressed as a mathematical equation that predicts the activity of new, unsynthesized compounds. This allows for the rational design of more potent and selective analogues and helps identify the key structural features responsible for the desired biological effect. researchgate.net
Structure Activity Relationship Sar Studies of 2 4 Chloro 3 Methoxyphenyl Propanoic Acid Analogs
Rational Design of Derivatives for SAR Exploration
The rational design of derivatives of 2-(4-Chloro-3-methoxyphenyl)propanoic acid begins with the parent molecule as a lead compound. The primary strategies involve targeted modifications to its three main structural components: the substituted phenyl ring, the propanoic acid side chain, and the chiral center at the alpha-carbon. The goal is to probe the molecular interactions between the compound and its biological target, leading to the development of analogs with more desirable properties.
Key approaches in the rational design process include:
Scaffold Modification: Altering the core structure to explore different spatial arrangements and bonding opportunities.
Substituent Modification: Systematically changing the groups on the phenyl ring, such as the chloro and methoxy (B1213986) groups, to evaluate the impact of electronics, sterics, and lipophilicity on activity. Halogen substitution patterns, for instance, have been shown to be an effective approach for enhancing biological activity. smolecule.com
Isosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or reduce side effects.
Homologation: Modifying the length of the propanoic acid chain to determine the optimal distance between the phenyl ring and the carboxylic acid group for target binding.
These design principles are guided by computational techniques, such as molecular docking, which can predict the binding modes of designed analogs with their macromolecular targets, thereby prioritizing the synthesis of the most promising compounds.
Influence of Halogenation and Alkoxy Substitution on Activity Profiles
The nature and position of substituents on the phenyl ring are critical determinants of the biological activity of this compound analogs. Halogenation and alkoxy groups, in particular, play a significant role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
Studies on related phenylpropanoic and phenoxypropionic acid derivatives have demonstrated the importance of halogen substitution. The size and electronegativity of the halogen atom are often key factors influencing the activity profile. spkx.net.cn For instance, in one study, fluorinated and chlorinated derivatives of a related compound showed stronger inhibitory effects on certain sweeteners compared to their non-halogenated or brominated counterparts. spkx.net.cn
Research on hydrocinnamic acid analogs, which share the phenylpropanoic acid core, revealed that the position of the halogen significantly impacts bioactivity. Halogen atoms at the para or meta positions were found to substantially increase bioactivity compared to the unsubstituted parent compound. mdpi.com In that study, the compound with a bromine atom at the para position exhibited the strongest inhibitory activity. mdpi.com The inclusion of a halogen can also enhance the bioactivity of already substituted compounds; for example, adding a chlorine atom to a methoxy-substituted analog was shown to nearly double its activity. mdpi.com
The effect of an alkoxy group, such as a methoxy group, is highly dependent on its position on the aromatic ring. A methoxy group at the meta position may increase activity, whereas the same group at the para position could lead to a decrease in bioactivity. mdpi.com
Table 1: Bioactivity of Substituted Hydrocinnamic Acid Analogs Against Cuscuta campestris
Click to view interactive data
| Compound Name | Substitution Pattern | IC₅₀ (µM) |
|---|---|---|
| Hydrocinnamic acid (Parent Compound) | Unsubstituted | 518 |
| 3-(3-Chlorophenyl)propionic acid | meta-Chloro | 169 |
| 3-(4-Fluorophenyl)propionic acid | para-Fluoro | 212 |
| 3-(4-Chlorophenyl)propionic acid | para-Chloro | 166 |
| 3-(4-Bromophenyl)propionic acid | para-Bromo | 148 |
| 3-(3-Methoxyphenyl)propionic acid | meta-Methoxy | 316 |
| 3-(4-Methoxyphenyl)propanoic acid | para-Methoxy | 1131 |
| 3-(3-Chloro-4-methoxyphenyl)propionic acid | meta-Chloro, para-Methoxy | 616 |
Role of the Propanoic Acid Moiety in Molecular Interactions
The propanoic acid moiety is a crucial functional component that directly participates in molecular interactions with biological targets. As a carboxylic acid, this group can act as a proton donor, allowing it to form strong ionic bonds or hydrogen bonds with amino acid residues in receptor binding pockets or enzyme active sites. smolecule.com The reactivity of this group also allows for the formation of various derivatives, such as esters and amides, which can be used to create prodrugs or analogs with different properties. smolecule.commdpi.com
The propanoic acid tail is not just an anchor; it can be a key determinant of biological action. In some contexts, phenylpropanoic acids have been shown to interact with specific receptors, such as G protein-coupled receptors GPR41 and GPR43, which are known to bind short-chain fatty acids (SCFAs). nih.gov This suggests that the propanoic acid portion of the molecule can mimic endogenous ligands.
Furthermore, the propanoic acid group is central to the compound's metabolism. In the body, carboxylic acids like propionic acid are typically converted to their coenzyme A (CoA) thioesters. drugbank.com This conversion to propionyl-CoA allows the molecule to enter cellular metabolic pathways, such as the citric acid cycle. drugbank.com This metabolic activation can be essential for the compound's ultimate biological effect and clearance. The ability of the undissociated, lipid-soluble form of the acid to penetrate cellular membranes is also a key aspect of its mechanism of action in some contexts. drugbank.com
Correlation between Stereochemistry and Biological Potency
The this compound molecule contains a chiral center at the alpha-carbon of the propanoic acid moiety. This results in the existence of two distinct stereoisomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. Stereochemistry is a critical factor in determining biological potency because biological systems, such as enzymes and receptors, are themselves chiral.
This chirality means that the two enantiomers can have vastly different interactions with a biological target. The binding site of a receptor or enzyme is arranged in a specific three-dimensional orientation, and only one enantiomer may fit correctly to elicit the desired biological response. This often results in one enantiomer (the eutomer) being significantly more potent than the other (the distomer). In some cases, the distomer may be completely inactive, contribute to side effects, or even have an opposing pharmacological effect.
While specific studies detailing the differential activity of the (R) and (S) enantiomers of this compound are not widely available, the principle is well-established for other 2-arylpropanoic acids (profens). For related compounds, such as certain amino acid derivatives, the (S)-enantiomer is often noted as being of particular interest in biological studies, highlighting the importance of stereochemical configuration. smolecule.com Therefore, the separation and individual testing of each enantiomer are essential steps in the SAR evaluation to identify the more active isomer and develop a more selective and potent agent.
Applications of 2 4 Chloro 3 Methoxyphenyl Propanoic Acid As a Synthetic Intermediate
Precursor in the Synthesis of Pharmacologically Active Compounds
The "4-chloro-3-methoxyphenyl" structural motif is a key component in the development of targeted therapies, particularly in the field of kinase inhibitors. While direct synthesis from 2-(4-Chloro-3-methoxyphenyl)propanoic acid is one potential route, the amine derivative, 4-chloro-3-methoxyaniline (B81333), which can be synthesized from the propanoic acid, serves as a crucial starting material in the synthesis of potent and selective Janus kinase 1 (JAK1) inhibitors.
JAK1 is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK1 signaling is implicated in a variety of autoimmune and inflammatory diseases.
The general synthetic approach to such inhibitors involves the coupling of the 4-chloro-3-methoxyphenylamine intermediate with a suitable heterocyclic core, followed by further functionalization to yield the final active pharmaceutical ingredient. The propanoic acid can be a precursor to this key amine through various synthetic transformations, such as the Curtius, Hofmann, or Schmidt rearrangement.
Building Block in Complex Organic Synthesis
Beyond its role as a precursor to specific pharmacologically active compounds, this compound serves as a versatile building block in more extensive and complex organic syntheses. The presence of two distinct reactive sites—the carboxylic acid group and the substituted benzene (B151609) ring—allows for a variety of coupling and functionalization reactions.
The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in building molecular complexity. For instance, the formation of an amide bond, one of the most common reactions in medicinal chemistry, allows for the linkage of the this compound moiety to a wide array of other molecular fragments, including other aromatic systems, aliphatic chains, and heterocyclic structures.
The aromatic ring of this compound can also participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, electrophilic aromatic substitution, and cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, provided the carboxylic acid group is suitably protected or the reaction conditions are carefully chosen. These reactions enable the introduction of additional substituents or the fusion of the aromatic ring to other cyclic systems, thereby generating diverse and complex molecular architectures.
The combination of the reactive carboxylic acid and the functionalizable aromatic ring makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
Derivatization for Functional Group Transformations
The chemical utility of this compound is further expanded by its capacity to undergo a wide range of functional group transformations. These derivatizations are essential for modifying the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, as well as for introducing new reactive handles for subsequent synthetic steps.
Transformations of the Carboxylic Acid Group:
Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with various alcohols under acidic conditions (Fischer esterification) or by using alkylating agents. This transformation is often used to protect the carboxylic acid group during subsequent reactions or to modify the pharmacokinetic profile of a molecule.
Amide Coupling: As mentioned previously, the formation of amides is a crucial transformation. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., carbodiimides like DCC or EDC, or uronium reagents like HATU) followed by reaction with a primary or secondary amine.
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further synthetic possibilities, as the resulting alcohol can be oxidized to an aldehyde or converted to other functional groups.
Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. This intermediate can then readily react with a variety of nucleophiles to form esters, amides, and other acyl derivatives.
Modifications of the Aromatic Ring:
While the existing substitution pattern influences the reactivity of the aromatic ring, further modifications are possible. For example, electrophilic aromatic substitution reactions would be directed by the existing chloro and methoxy (B1213986) groups. Additionally, advanced cross-coupling reactions could potentially be employed to further functionalize the aromatic nucleus.
The ability to perform these functional group transformations makes this compound a highly adaptable intermediate in the synthesis of a diverse range of organic compounds.
Analytical Methodologies for 2 4 Chloro 3 Methoxyphenyl Propanoic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of 2-(4-Chloro-3-methoxyphenyl)propanoic acid from complex mixtures. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
A typical RP-HPLC method for a structurally similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile) and an acidic aqueous buffer (like a phosphate (B84403) buffer at pH 3). hmdb.canp-mrd.org Isocratic elution at a constant flow rate is often sufficient for the separation. hmdb.canp-mrd.org Detection is commonly achieved using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance, for instance, 225 nm. hmdb.canp-mrd.org
Table 1: Representative HPLC Parameters for the Analysis of a Structurally Similar Compound
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm |
| Injection Volume | 20 µL |
This data is based on a method developed for a structurally similar compound and may require optimization for this compound. hmdb.canp-mrd.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile form, commonly an ester. This can be achieved by reacting the carboxylic acid with an alkylating agent.
Following derivatization, the resulting ester can be analyzed by GC coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.
Table 2: General GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
These are general parameters and would require optimization for the specific derivative of this compound.
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. This can be achieved using either HPLC or GC with a chiral stationary phase (CSP).
In chiral HPLC, polysaccharide-based or protein-based CSPs are commonly employed. For instance, the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was demonstrated on an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column. hmdb.ca
Table 3: Exemplary Chiral HPLC Conditions for a Related Compound
| Parameter | Value |
| Column | Enantiopac (alpha 1-acid glycoprotein) |
| Mobile Phase | Phosphate buffer with organic modifier |
| Detection | UV |
These conditions are based on the separation of a related compound and would need to be adapted for this compound. hmdb.ca
Spectroscopic Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information about the number and types of protons and their connectivity. Expected signals would include those for the methoxy (B1213986) group, the aromatic protons, the methine proton at the chiral center, and the methyl group of the propanoic acid moiety.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the propanoic acid chain.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak would be observed, along with characteristic fragment ions resulting from the loss of the carboxyl group, the methoxy group, and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, C-O stretching for the ether linkage, and C-H stretching for the aromatic and aliphatic portions of the molecule.
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Methoxy protons (δ ~3.9 ppm), Methine proton (quartet, δ ~3.7 ppm), Methyl protons (doublet, δ ~1.5 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~56 ppm), Methine carbon (δ ~45 ppm), Methyl carbon (δ ~18 ppm) |
| Mass Spec (EI) | Molecular ion peak (M⁺), fragments corresponding to [M-COOH]⁺, [M-CH(CH₃)COOH]⁺, and other characteristic losses. |
| IR Spectroscopy | O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹) |
This data is predicted based on the analysis of structurally similar compounds and may vary from experimental values.
Development of Advanced Analytical Protocols
Modern analytical challenges often require the development of more advanced and sensitive methods. For the analysis of acidic compounds like this compound, especially in complex matrices such as environmental samples, advanced techniques offer significant advantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a powerful tool for the trace analysis of acidic herbicides in various matrices. docbrown.info This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the detection and quantification of analytes at very low concentrations, often with minimal sample preparation. docbrown.info
Capillary Electrophoresis (CE): Capillary electrophoresis is another high-resolution separation technique that can be applied to the analysis of charged species like carboxylic acids. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For chiral separations, cyclodextrins can be used as chiral selectors in the background electrolyte to resolve the enantiomers of phenoxyacid herbicides.
The continuous development of such advanced analytical protocols will further enhance the ability to accurately and reliably measure this compound in diverse applications.
Future Research Perspectives for 2 4 Chloro 3 Methoxyphenyl Propanoic Acid
Advanced Synthetic Strategies for Scalable Production
The economic viability and widespread availability of a pharmaceutical compound are heavily dependent on efficient and scalable synthetic processes. Future research into the production of 2-(4-chloro-3-methoxyphenyl)propanoic acid will likely focus on moving beyond traditional batch syntheses to more advanced, continuous-flow manufacturing and novel catalytic systems.
Key research avenues include:
Continuous-Flow Synthesis: This approach offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. Research could adapt existing continuous-flow methods for profens, such as those developed for ibuprofen, which involve direct alkylation of a benzylic anion or iodine-mediated 1,2-aryl migration reactions. nih.gov Implementing such a system for this compound would require optimization of reaction conditions, catalysts, and solvent systems to ensure high yield and purity. nih.gov
Asymmetric Hydrogenation: Since the anti-inflammatory activity of profens typically resides in the (S)-enantiomer, developing stereoselective syntheses is a high priority. frontiersin.org Asymmetric hydrogenation using chiral catalysts, such as ferrocene-ruthenium complexes, has shown great promise for producing (S)-profens with high chemical yield and enantiomeric purity. nih.gov Research in this area would focus on designing a specific catalyst and process tailored to the unique electronic and steric properties of the 4-chloro-3-methoxyphenyl substrate.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Continuous-Flow Synthesis | Enhanced safety, consistency, and efficiency. nih.gov | Initial setup costs, optimization of flow parameters. |
| Palladium-Catalyzed Carbonylation | High yield and regioselectivity, one-pot procedure. mdpi.com | Cost of palladium catalyst, ligand design. google.com |
| Asymmetric Hydrogenation | High enantiomeric purity for the active (S)-isomer. nih.gov | Catalyst development and cost. |
Comprehensive Structure-Activity and Structure-Property Relationship Studies
Understanding the intricate connections between a molecule's structure and its biological activity (SAR) and physicochemical properties (SPR) is fundamental to rational drug design. For this compound, future studies will aim to build detailed quantitative models that can predict the efficacy and behavior of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR analyses are performed to determine which physicochemical properties of a compound are involved in its biological activity. nih.gov For arylpropionic acids, properties like lipophilicity and molecular weight have been shown to be critical for their diffusion into the cerebrospinal fluid. nih.gov Future QSAR studies on this compound derivatives could explore a wider range of descriptors to model their anti-inflammatory potency, selectivity for COX isoforms, and potential off-target effects. This involves synthesizing a library of analogs with systematic variations in the aryl ring substituents and the propionic acid side chain. nih.gov
Integration of Chemoinformatics and Machine Learning for Compound Design
The convergence of computational power and large chemical datasets has revolutionized drug discovery. Chemoinformatics and machine learning (ML) offer powerful tools to accelerate the design and optimization of new drug candidates based on the this compound scaffold.
Predictive Modeling: Machine learning algorithms, such as linear regression, support vector machines (SVM), and neural networks, can be trained on existing NSAID data to build models that predict various properties. combinatorialpress.comresearchgate.net These models can assess the structural similarity of new designs to known active compounds or predict their risk of causing adverse events. combinatorialpress.comresearchgate.net For instance, ML models have been used to predict the efficacy of NSAIDs in migraine patients based on neurological data and to identify patients at higher risk for adverse cardiovascular or gastrointestinal events. ajmc.comnih.gov
De Novo Design: Computational tools can be used to design novel inhibitors from the ground up. nih.gov By analyzing the binding pocket of target enzymes like COX-2, algorithms can generate hypothetical molecular structures that are predicted to have high binding affinity and selectivity. nih.gov These in silico designed compounds, derived from the this compound framework, can then be synthesized and tested, significantly streamlining the discovery process.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. In silico tools are increasingly used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the design phase. nih.gov Applying these predictive models to virtual libraries of this compound derivatives would allow researchers to prioritize compounds with a higher likelihood of success in clinical trials.
Exploration of Novel Biological Mechanisms and Interactions
While the primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, there is growing evidence for COX-independent activities that may contribute to both their therapeutic effects and side effects. nih.gov Future research should aim to uncover these alternative pathways for this compound.
Off-Target Profiling: Systematic screening of the compound against a broad panel of receptors, enzymes, and ion channels could reveal unexpected biological targets. For example, some NSAIDs, including ibuprofen, have been shown to inhibit RhoA signaling in neurons, a mechanism independent of COX inhibition. nih.gov Similarly, certain arylpropionic acids act as agonists for sphingosine-1-phosphate receptor-1 (S1P1). nih.gov Identifying such interactions for this compound could open up new therapeutic applications.
Enantiomer-Specific Activities: The two enantiomers of a profen can have different biological activities. While the (S)-enantiomer is typically responsible for COX inhibition, the (R)-enantiomer may possess other, COX-independent properties. nih.gov Investigating the individual enantiomers of this compound separately could elucidate unique biological roles and potentially lead to the development of single-enantiomer drugs with improved therapeutic profiles. nih.gov
Interaction with Drug Delivery Systems: The efficacy of a drug can be enhanced by its formulation. Research into novel delivery systems, such as nanofibrous meshes, could provide controlled and sustained release of this compound. ekb.eg Understanding the release kinetics and mechanisms from such systems is crucial for designing advanced drug products. ekb.eg
Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scienceopen.comresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Carboxylesterases, for example, can be used for the kinetic resolution of racemic profen esters to produce the desired (S)-enantiomer. frontiersin.orgnih.gov Future research could focus on identifying or engineering specific enzymes for the efficient and stereoselective synthesis of this compound, potentially within a whole-cell catalysis system to reduce costs. frontiersin.org
Green Solvents: A significant portion of the material used in pharmaceutical production consists of solvents, which are a major source of environmental concern. scienceopen.com Research into replacing conventional volatile organic solvents with greener alternatives—such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran—for the synthesis of this compound could drastically reduce the environmental footprint of the manufacturing process. scienceopen.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. google.com Evaluating and optimizing the synthesis of this compound based on atom economy will lead to less waste and more sustainable production. The development of catalytic, one-pot reactions is a key strategy in achieving high atom economy. mdpi.com
| Green Chemistry Approach | Primary Benefit | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions. nih.gov | Enzyme discovery and protein engineering. frontiersin.org |
| Green Solvents | Reduced environmental impact and toxicity. scienceopen.com | Solvent selection and process optimization. |
| Atom Economy | Minimized waste generation. google.com | Designing efficient, catalytic, one-pot reactions. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
